Kira8 (Hydrochloride) is a selective inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α), a critical component of the unfolded protein response pathway. This compound is recognized for its role in modulating cellular stress responses, particularly under conditions that induce endoplasmic reticulum stress. Kira8 is classified as a kinase inhibitor ribonuclease attenuator, which means it inhibits the ribonuclease activity of IRE1α through allosteric mechanisms, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA and subsequent downstream effects on cell survival and apoptosis .
The synthesis typically requires controlled reaction conditions, including temperature and pH adjustments. For example, common solvents such as dimethyl sulfoxide and ethanol are employed during the reactions. Detailed protocols often involve recrystallization techniques to ensure high purity of the final product, which may involve multiple solvent systems and temperature protocols for optimal crystal formation .
Kira8 (Hydrochloride) features a complex molecular structure characterized by its pyridine-pyrimidine scaffold. The IUPAC name is 2-chloro-N-[6-methyl-5-[3-[2-[[(3R)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide; hydrochloride .
The compound exhibits significant structural complexity, contributing to its specificity for IRE1α. The binding interactions are primarily facilitated through hydrophobic and electrostatic interactions within the ATP-binding site of IRE1α, stabilizing an inactive conformation that prevents dimerization and RNase activity .
Kira8 (Hydrochloride) primarily undergoes substitution reactions, oxidation, and reduction processes during its interactions with biological targets. Its main chemical reaction involves inhibiting the oligomerization of IRE1α, which is crucial for activating its ribonuclease function .
The reactions involving Kira8 typically require specific reagents and controlled conditions to optimize yield and purity. Common reagents include various solvents and catalysts that facilitate the desired transformations while minimizing by-products. The major products formed from these reactions depend on the specific conditions employed.
Kira8 exerts its pharmacological effects by allosterically inhibiting the RNase activity of IRE1α. This inhibition prevents the splicing of XBP1 mRNA, effectively reducing the unfolded protein response in cells under stress conditions. The compound stabilizes IRE1α in a conformation that prevents its dimerization, which is essential for RNase activation . The inhibitory concentration (IC50) for Kira8 against IRE1α RNase activity is approximately 5.9 nM, indicating its high potency as an inhibitor .
Kira8 (Hydrochloride) is typically presented as a white to off-white solid with high solubility in polar solvents like dimethyl sulfoxide and ethanol. Its melting point and specific physical characteristics are often determined through standardized laboratory procedures.
The chemical properties include stability under various pH conditions and reactivity with biological macromolecules. Kira8's interactions are primarily characterized by its ability to selectively inhibit specific protein-protein interactions involved in cellular signaling pathways associated with stress responses .
Kira8 (Hydrochloride) has diverse applications in scientific research:
Kira8 (Hydrochloride) is a selective type II kinase inhibitor that binds IRE1α’s ATP-binding pocket, stabilizing a distinct DFG-out conformation. This induces long-range structural rearrangements that allosterically disrupt the adjacent RNase domain’s catalytic activity. Unlike type I inhibitors (e.g., APY29), which activate RNase via DFG-in stabilization, Kira8 enforces an autoinhibitory state that suppresses both XBP1 splicing and RIDD activity. Biochemical assays confirm >95% RNase inhibition at 1 µM in recombinant IRE1α* constructs, independent of ER stress induction [1] .
Kira8 exploits IRE1α’s kinase dependency for RNase control:
High-resolution co-crystal structures reveal that Kira8 binds a hydrophobic front pocket adjacent to the ATP-binding site, inducing a 12-Å displacement of the αC-helix. This:
Table 1: Impact of Kira8 on IRE1α Oligomerization Kinetics
| IRE1α State | Oligomer Kd (µM) | RNase Activity |
|---|---|---|
| Unphosphorylated | 67 | Basal |
| Phosphorylated (S729) | 15 | Hyperactive |
| + Kira8 (1 µM) | >100 | Suppressed |
Kira8 exhibits exceptional selectivity for IRE1α over other UPR sensors and kinases:
Table 2: Kinase Selectivity Profile of Kira8
| Kinase | % Inhibition (1 µM Kira8) | Classification |
|---|---|---|
| IRE1α | 98 | Target |
| ABL1 | 75 | Off-target |
| SRC | 68 | Off-target |
| PERK | 8 | UPR sensor |
| EGFR | 3 | Non-target |
Kira8 demonstrates reversible, ATP-competitive inhibition with high affinity:
Table 3: Biochemical Parameters of Kira8
| Parameter | Value | Assay |
|---|---|---|
| IC50 (RNase) | 0.22 µM | FRET-quenched XBP1 cleavage |
| Ki (ATP) | 12 nM | Kinase autophosphorylation |
| Kd | 3.2 nM | Surface plasmon resonance |
| Ligand efficiency | 0.42 | Structure-activity analysis |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5